3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide
Description
3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a 1-ethyl group at position 1, an amino group at position 3, and an N-propyl carboxamide moiety at position 4.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-1-ethyl-N-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-3-5-11-9(14)7-6-13(4-2)12-8(7)10/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
InChI Key |
JKGGWFRLEBLQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN(N=C1N)CC |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrazole Esters
Ethyl 1-ethyl-1H-pyrazole-4-carboxylate reacts with bromine in dichloromethane at 10–50°C to yield ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate.
Reaction Conditions :
High-Pressure Amination
The brominated intermediate undergoes amination in a pressurized reactor with saturated ammonia in ethanol and pyridine (1:1 molar ratio) at 80°C.
Optimization Insights :
-
Base : Pyridine enhances nucleophilic substitution by scavenging HBr.
-
Pressure : 2–3 bar accelerates reaction kinetics.
Carboxamide Group Introduction
The ester-to-amide conversion is achieved via two primary routes:
Direct Aminolysis of Esters
Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate reacts with propylamine in toluene under reflux (110°C, 12 hours).
Limitations :
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid (post-ester hydrolysis) with 1,1'-carbonyldiimidazole (CDI) in DMF, followed by propylamine addition, achieves 78–82% yield.
Protocol :
-
Hydrolyze ester with NaOH (2M, 70°C, 2 hours).
-
Activate acid with CDI (1.2 equiv) in DMF (25°C, 1 hour).
-
Add propylamine (1.5 equiv), stir for 4 hours.
-
Purify via silica gel chromatography (ethyl acetate/hexane).
Alternative One-Pot Synthesis
A streamlined approach combines pyrazole formation and amidation:
-
Cyclocondensation : Ethyl acetoacetate, ethylhydrazine, and propyl isocyanate in acetonitrile at 90°C for 8 hours.
-
In Situ Amination : Introduce ammonium acetate (3 equiv) and continue heating for 4 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (DMSO-<i>d</i>₆): δ 1.21 (t, <i>J</i> = 7.2 Hz, 3H, CH₂CH₃), 2.98 (q, <i>J</i> = 7.2 Hz, 2H, CH₂CH₃), 3.34 (t, <i>J</i> = 6.8 Hz, 2H, NHCH₂), 6.82 (s, 1H, pyrazole-H).
Industrial-Scale Considerations
Process Intensification :
-
Continuous flow reactors reduce bromination time from 6 hours to 30 minutes.
-
Membrane filtration replaces column chromatography for amide purification, cutting costs by 40%.
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxamide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Various substituted pyrazoles depending on the reagents used
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound exhibits a range of pharmacological activities, including:
- Anti-inflammatory Effects: Research has shown that pyrazole derivatives can inhibit inflammatory pathways, making them useful in treating conditions like arthritis and other inflammatory diseases. Studies indicate that derivatives similar to 3-amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide demonstrate significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Anticancer Activity: This compound has been evaluated for its potential in cancer therapy. Its ability to inhibit specific enzymes involved in tumor growth, such as aldo-keto reductase AKR1C3, is noteworthy. In vitro studies have shown promising antiproliferative activity against various cancer cell lines, including HepG2 and A549 .
Mechanism of Action:
The mechanisms through which this compound exerts its biological effects include enzyme inhibition and receptor modulation. By binding to active sites of enzymes, it can block substrate access, leading to reduced metabolic activity associated with cancer progression .
Agricultural Applications
Herbicidal Activity:
Research has identified the herbicidal properties of pyrazole derivatives, including 3-amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide. Studies have demonstrated effective control over various weed species in paddy fields. The compound's mode of action involves disrupting specific biochemical pathways in target plants, leading to their death while minimizing harm to crops .
Chemical Research
Synthesis and Development:
The compound serves as a crucial building block in synthetic organic chemistry. Its unique structure allows chemists to modify it further, creating new compounds with enhanced properties for various applications. For instance, it can be used to synthesize more complex molecules that may exhibit improved biological activities or stability .
Biological Studies
Enzyme Inhibition Studies:
Extensive research has been conducted on the interaction of 3-amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide with enzymes involved in metabolic pathways. These studies help elucidate its potential as a therapeutic agent by identifying specific targets within biological systems .
Case Studies:
Several case studies have focused on the anti-inflammatory and anticancer properties of this compound:
- Anti-inflammatory Study: A study involving animal models demonstrated that treatment with the compound significantly reduced markers of inflammation compared to control groups .
- Cancer Cell Line Evaluation: In vitro assays revealed that compounds structurally similar to 3-amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide exhibited IC50 values indicating effective inhibition of cancer cell proliferation .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and anticancer properties | Significant inhibition of TNF-α and IL-6; antiproliferative activity against cancer cell lines |
| Agricultural Research | Herbicidal activity against paddy weeds | Effective control over various weed species with minimal crop damage |
| Chemical Synthesis | Building block for synthesizing complex molecules | Useful in developing new compounds with enhanced properties |
| Biological Studies | Enzyme inhibition studies | Identified specific targets for therapeutic applications |
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Analysis
The table below compares key structural features of 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide with two analogs from the provided evidence:
Key Observations:
Positional Isomerism: The target compound and the analog from differ in the positions of the amino and carboxamide groups (positions 3/4 vs. 4/5).
Functional Group Complexity : The analog in incorporates a phenylsulfonyl group, introducing strong electron-withdrawing effects and increased hydrophobicity compared to the target compound’s simpler N-propyl carboxamide .
Molecular Weight and Solubility : The target compound has the lowest molecular weight (196.26 g/mol), suggesting superior bioavailability compared to bulkier analogs (e.g., 406.50 g/mol in ).
Physicochemical Properties
- Melting Points: reports a melting point of 104–107°C for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, suggesting that pyrazole derivatives generally exhibit moderate thermal stability. The target compound’s melting point is likely similar due to its amide and amino groups .
- Spectroscopic Data: The target compound’s ¹H NMR would show signals for the ethyl group (~1.2–1.5 ppm), amino protons (~5–6 ppm), and carboxamide protons (~6–8 ppm), analogous to patterns observed in and .
Biological Activity
3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
The molecular structure of 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4O |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 3-amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide |
| Canonical SMILES | CC(C)N1C(=O)C(=C(N)N1)C(=O)N |
Biological Activity Overview
Research indicates that 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 mg/mL against S. aureus .
-
Anti-inflammatory Effects :
- The compound has been investigated for its ability to modulate inflammatory pathways. In vitro studies revealed that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .
-
Anticancer Potential :
- Several studies have evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines. For example, compounds similar to 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide showed significant growth inhibition in human cancer cell lines with IC50 values ranging from 0.067 µM to 49.85 µM .
The biological activity of 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell division and proliferation .
- Receptor Modulation : It may also bind to specific receptors involved in inflammatory responses or cancer progression, thereby modulating their activity .
Case Studies
Several case studies illustrate the compound's potential therapeutic applications:
- Antimicrobial Efficacy :
- Neuroinflammation :
- Cancer Treatment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of intermediates such as ethyl acetoacetate with hydrazine derivatives, followed by functional group modifications. For example, copper(I) bromide and cesium carbonate are used as catalysts in coupling reactions to introduce ethyl and propyl groups . Optimizing reaction temperature (e.g., 35°C for 48 hours) and solvent systems (e.g., methylene chloride for azide substitutions) improves yield . Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and integration ratios (e.g., δ 7.54 ppm for pyrazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 238.0961 for pyrazole derivatives) .
- Infrared Spectroscopy (IR) : Detects functional groups like carbonyl (1704 cm) and azide (2139 cm) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (R = 0.58 in cyclohexane/ethyl acetate) .
Q. How should the compound be stored to ensure stability, and what factors influence its degradation?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as pyrazole carboxamides are sensitive to aqueous conditions . Purity (>97%) and anhydrous solvents during synthesis minimize degradation byproducts .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in different synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and electron density distributions to predict regioselectivity in substitution reactions. For example, molecular docking studies correlate substituent effects (e.g., ethyl vs. propyl groups) with steric and electronic parameters . Software like Gaussian or ORCA can simulate reaction pathways, reducing trial-and-error in catalyst selection .
Q. What strategies are effective for resolving contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-validation using complementary techniques is key:
- HRMS vs. NMR : Discrepancies in molecular ion peaks may indicate isotopic impurities; isotopic pattern analysis resolves this .
- X-ray Crystallography : Provides definitive structural confirmation when NMR signals overlap (e.g., distinguishing N-ethyl vs. N-propyl configurations) .
- Dynamic NMR : Detects conformational changes in solution that may obscure spectral data .
Q. How does the substitution pattern (ethyl, propyl groups) affect the compound's physicochemical properties and biological activity?
- Methodological Answer :
- Lipophilicity : Propyl groups increase logP values, enhancing membrane permeability but reducing aqueous solubility. Ethyl substitutions balance hydrophobicity for drug-likeness .
- Biological Activity : Substituent bulkiness (e.g., propyl) can sterically hinder target binding. In vitro assays comparing IC values of analogs (e.g., methyl vs. propyl derivatives) quantify these effects .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows propyl-substituted pyrazoles have higher melting points (133–134°C) due to crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
